molecular formula C13H13BrN2O2 B2818174 3-(5-Amino-2-bromophenyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dion+ CAS No. 1539191-74-6

3-(5-Amino-2-bromophenyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dion+

Cat. No.: B2818174
CAS No.: 1539191-74-6
M. Wt: 309.163
InChI Key: JHPHXLPGSCFWLO-UHFFFAOYSA-N
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Description

The compound 3-(5-Amino-2-bromophenyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione features a bicyclic core (6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione) substituted at the 3-position with a 5-amino-2-bromophenyl group.

Properties

IUPAC Name

3-(5-amino-2-bromophenyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BrN2O2/c1-13(2)9-10(13)12(18)16(11(9)17)8-5-6(15)3-4-7(8)14/h3-5,9-10H,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHPHXLPGSCFWLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2C1C(=O)N(C2=O)C3=C(C=CC(=C3)N)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(5-Amino-2-bromophenyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione is a bicyclic structure notable for its unique azabicyclo framework and specific substituents that contribute to its biological activity. This article explores the compound's synthesis, biological properties, potential applications, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C13H13BrN2O2C_{13}H_{13}BrN_2O_2 with a molecular weight of approximately 227.06 g/mol. The structural features include:

  • Dimethyl groups at positions 6 and 6 of the bicyclic structure.
  • An amino group at position 5 of the phenyl ring.
  • A bromine atom at position 2 of the same ring.

These functional groups significantly influence the compound's reactivity and biological interactions.

Biological Activity

Research indicates that compounds structurally related to 3-(5-Amino-2-bromophenyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione exhibit a variety of biological activities:

Antiviral Properties

Recent studies have focused on its potential as an antiviral agent, particularly against SARS-CoV-2. Molecular docking studies have shown that derivatives of this compound can effectively bind to the main protease (Mpro) of the virus, suggesting a mechanism for inhibiting viral replication .

Table 1: Binding Affinities of Related Compounds

Compound NameBinding Affinity (kcal/mol)Target
Boceprevir-9.6Mpro
Compound A-9.3Mpro
Compound B-9.2Mpro

Other Biological Activities

Apart from antiviral activity, related bicyclic compounds have demonstrated:

  • Antimicrobial effects against various bacterial strains.
  • Cytotoxicity in cancer cell lines, indicating potential use in oncology.

Synthesis

The synthesis of 3-(5-Amino-2-bromophenyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione typically involves multi-step processes starting from simpler precursors. A notable method includes:

  • Formation of the bicyclic core through cyclization reactions.
  • Introduction of the amino and bromine substituents via electrophilic aromatic substitution.

Case Studies

Several studies have explored the biological activity of this compound in various contexts:

  • Antiviral Efficacy Against SARS-CoV-2 : A study utilized molecular dynamics simulations to assess binding interactions between this compound and viral proteins, revealing promising results for further development as an antiviral drug .
  • Cytotoxicity Assessment : Research has shown that derivatives exhibit significant cytotoxic effects on cancer cell lines, with IC50 values comparable to established chemotherapeutics.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The following table highlights structural analogues, their substituents, and key properties:

Compound Name Substituent(s) on Bicyclic Core Biological Activity/Application Molecular Weight (g/mol) Key References
3-(5-Amino-2-bromophenyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione 5-Amino-2-bromophenyl Not explicitly reported (potential protease/aromatase inhibition) ~275 (estimated)
3-Benzyl-6,6-diphenyl-3-azabicyclo[3.1.0]hexane-2,4-dione Benzyl, diphenyl No activity reported 357.4 (calculated)
3-(3-Amino-4-methoxyphenyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione 3-Amino-4-methoxyphenyl Lab use (multifunctional scaffold) 231.25
Procymidone (3-(3,5-dichlorophenyl)-1,5-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione) 3,5-Dichlorophenyl, 1,5-dimethyl Pesticide (fungicide) 284.1
1-(4-Aminophenyl)-3-butyl-3-azabicyclo[3.1.0]hexane-2,4-dione 4-Aminophenyl, butyl Aromatase inhibitor (K_i ≤20 nM) 274.3 (calculated)
3-(3-Hydroxyphenyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione 3-Hydroxyphenyl Lab use (discontinued) 231.25
Key Observations:
  • Substituent Impact on Activity: Aromatic substituents with electron-donating groups (e.g., -NH₂ in the target compound and 4-aminophenyl derivatives) correlate with enzyme inhibition (e.g., aromatase in ). Halogens (Br, Cl) may enhance binding via hydrophobic interactions or halogen bonding . The 3-butyl and 3-pentyl chains in aromatase inhibitors demonstrate that alkyl groups can enhance potency, suggesting that the bromophenyl group in the target compound may offer distinct steric or electronic advantages.
  • Physicochemical Properties :

    • The parent bicyclic core (MW 139.15) gains significant mass with substituents (e.g., 231.25 g/mol for methoxyphenyl derivatives ). The bromine atom in the target compound increases molecular weight and may affect solubility and bioavailability.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and characterizing this compound?

  • Synthesis : The compound’s bicyclic core (azabicyclo[3.1.0]hexane) can be synthesized via cycloaddition reactions using substituted phenyl precursors. For brominated analogs, bromine substitution at the 2-position of the phenyl ring requires careful control of reaction conditions (e.g., temperature, catalysts) to avoid over-bromination. For example, DMF and acetic acid mixtures are common solvents for similar bicyclic systems .
  • Characterization : Use HPLC (>95% purity) and NMR (¹H/¹³C) to confirm structural integrity. Mass spectrometry (HRMS) is critical for verifying molecular weight (e.g., expected molecular ion at m/z ~352.05 for C₁₇H₁₆BrN₃O₂). FT-IR can identify functional groups like the dione moiety (~1700 cm⁻¹) .

Q. How should researchers ensure compound stability during storage?

  • Store at -20°C under inert gas (argon/nitrogen) to prevent degradation. Avoid repeated freeze-thaw cycles. Stability studies for related azabicyclo compounds show ≤5% decomposition over 12 months under these conditions .

Advanced Research Questions

Q. How can structural analogs inform SAR studies for this compound?

  • Compare with derivatives like 3-(3-Chlorophenyl)-1,5-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione (CAS: 72601-63-9), which binds androgen receptors in rodents . Replace bromine with other halogens (e.g., Cl, F) or modify the amino group to assess pharmacophore requirements. Computational docking (e.g., AutoDock Vina) can predict binding affinities to target proteins .

Q. What experimental designs resolve contradictions in bioactivity data?

  • Case Example : If in vitro assays show inconsistent IC₅₀ values, conduct dose-response curves with triplicate replicates and orthogonal assays (e.g., fluorescence polarization vs. SPR). For environmental stability studies, follow protocols from projects like INCHEMBIOL, which evaluate abiotic/biotic degradation pathways under controlled pH and temperature .

Q. How to optimize reaction yields for scaled-up synthesis?

  • Use Design of Experiments (DoE) to test variables: catalyst loading (e.g., Pd/C for bromination), solvent polarity (DMF vs. THF), and reaction time. For similar bicyclic systems, yields improved from 45% to 72% by optimizing microwave-assisted synthesis parameters (120°C, 30 min) .

Q. What advanced analytical techniques validate purity in complex matrices?

  • Combine LC-MS/MS (e.g., Q-TOF) with charged aerosol detection (CAD) to detect low-abundance impurities. For chiral purity, use chiral HPLC columns (e.g., Chiralpak IA) if stereoisomers are present .

Methodological Guidance for Data Interpretation

Q. How to address discrepancies between computational and experimental solubility?

  • Use COSMO-RS simulations to predict solubility in solvents like DMSO or ethanol. Experimentally, perform shake-flask assays with UV-Vis quantification. Adjust predictions by incorporating entropy penalties for crystalline lattice disruption .

Q. What statistical models are suitable for dose-response studies?

  • Apply nonlinear regression (four-parameter logistic model) to calculate EC₅₀/IC₅₀. Use ANOVA with Tukey’s post-hoc test for multi-group comparisons (e.g., across analogs). For longitudinal stability data, mixed-effects models account for batch variability .

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